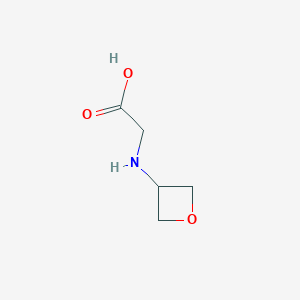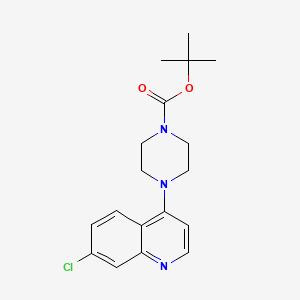
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Descripción general
Descripción
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTB is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This inhibition can lead to a variety of downstream effects, including the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying the function of these molecules. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research involving 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. For example, further studies could be conducted to investigate the mechanism of action of this compound and to identify other enzymes and signaling pathways that are affected by this compound. Additionally, this compound could be further investigated as a potential therapeutic agent for a range of diseases, including cancer and inflammatory conditions. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers.
Aplicaciones Científicas De Investigación
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been used in a range of scientific research applications, including as a tool for studying the function of certain enzymes and as a potential therapeutic agent for various diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes. Additionally, this compound has been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMOMSTHKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



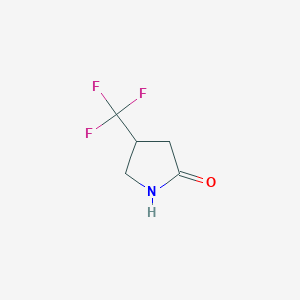



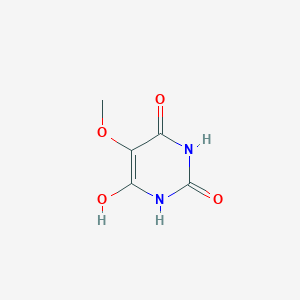


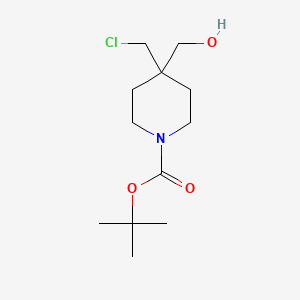
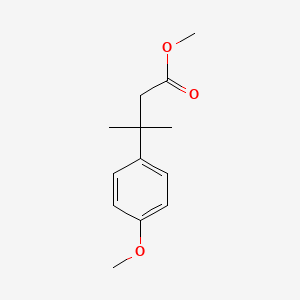
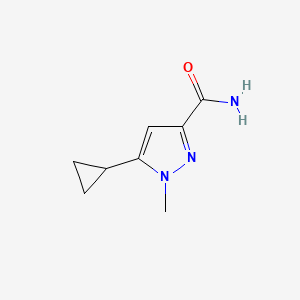
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)
